1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a thiophene ring attached to a pyrazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene and pyrazole rings provide a rigid framework that can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.
Pyrazole Derivatives: Compounds such as 1H-pyrazol-3-amine and 1-(2-pyridyl)-1H-pyrazole share the pyrazole ring structure.
Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9N3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3S/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10) |
InChI Key |
IFWPAFVSRCYYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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